
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It has a methoxyphenyl group attached to it, which could potentially give it unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the methoxyphenyl group could make it a potential candidate for reactions like demethylation .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. The presence of the methoxyphenyl group could potentially impact these properties .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
- This compound and its derivatives are used in organic synthesis, showcasing their utility in constructing complex molecular architectures. For example, the rearrangement of similar compounds to give methoxy- and cyano- derivatives demonstrates the chemical versatility of tetrahydropyrimidine derivatives in synthetic chemistry (Bullock et al., 1972). Moreover, the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids and their examination for liquid crystal properties highlight their potential in materials science (Mikhaleva, 2003).
Thermodynamic Studies
- Thermodynamic properties of these esters have been investigated, with studies focusing on combustion energies, enthalpies of formation, and phase transition behaviors. Such research provides insights into the physical chemistry of tetrahydropyrimidine derivatives, useful for further chemical engineering and materials science applications (Klachko et al., 2020).
Antimicrobial and Antiviral Research
- Certain derivatives exhibit antimicrobial and antiviral activities, with specific compounds showing inhibitory effects against retrovirus replication in cell culture. These findings suggest potential therapeutic applications for these compounds in treating viral infections (Hocková et al., 2003).
Advanced Synthesis Techniques
- Research into the synthesis of novel heterocyclic compounds from these derivatives highlights the ongoing development of new synthetic methodologies. The Biginelli reaction, for instance, has been utilized to create functionalized pyrimidines, showcasing the adaptability of these compounds in organic synthesis (Gein et al., 2020).
Antidiabetic and Pharmacological Investigations
- Investigations into the antidiabetic potential of certain dihydropyrimidine derivatives underscore the medicinal chemistry applications of these compounds. Such studies aim to develop new therapeutic agents for managing diabetes, illustrating the pharmacological relevance of tetrahydropyrimidine derivatives (Lalpara et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-7-11(13(18)21-3)12(16-14(19)15-7)8-4-5-9(17)10(6-8)20-2/h4-6,12,17H,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXSMURKIJDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

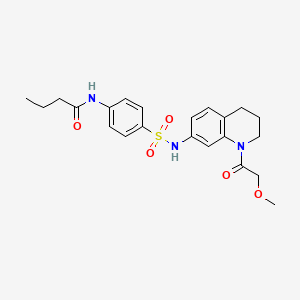
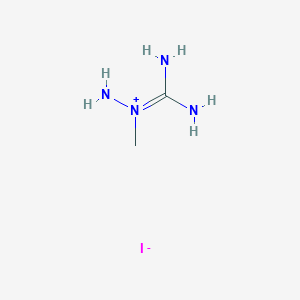
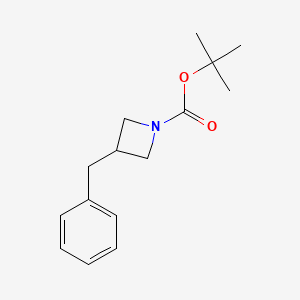
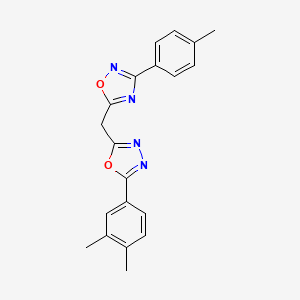
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)
![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)
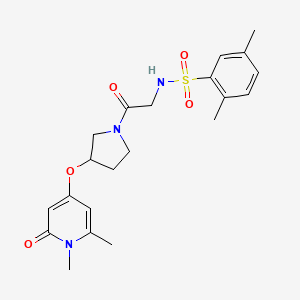


![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)